molecular formula C20H14OS B12581711 Naphthalene, 2,2'-sulfinylbis- CAS No. 647829-48-9

Naphthalene, 2,2'-sulfinylbis-

Cat. No.: B12581711
CAS No.: 647829-48-9
M. Wt: 302.4 g/mol
InChI Key: RQBLYNYUENDPFT-UHFFFAOYSA-N
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Description

Naphthalene, 2,2’-sulfinylbis- is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a sulfinyl group (-SO-) bridging two naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2,2’-sulfinylbis- typically involves the sulfonation of naphthalene followed by oxidation. One common method involves the reaction of naphthalene with concentrated sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then oxidized using an appropriate oxidizing agent to introduce the sulfinyl group, resulting in the formation of Naphthalene, 2,2’-sulfinylbis-.

Industrial Production Methods

Industrial production of Naphthalene, 2,2’-sulfinylbis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,2’-sulfinylbis- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated and nitrated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 2,2’-sulfinylbis- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 2,2’-sulfinylbis- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: A related compound with a sulfonic acid group instead of a sulfinyl group.

    Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at a different position on the naphthalene ring.

    Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at positions 2 and 6.

Uniqueness

Naphthalene, 2,2’-sulfinylbis- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications where the sulfinyl group plays a crucial role in the compound’s behavior and interactions.

Properties

CAS No.

647829-48-9

Molecular Formula

C20H14OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-naphthalen-2-ylsulfinylnaphthalene

InChI

InChI=1S/C20H14OS/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

RQBLYNYUENDPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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